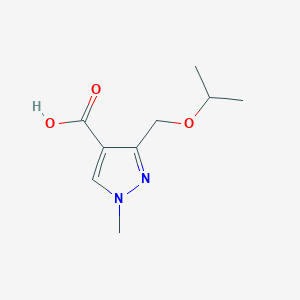
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as IMPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized for the first time in 2014, this compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and pain. By inhibiting NF-κB, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may reduce the production of pro-inflammatory cytokines and thereby alleviate inflammation and pain.
Biochemical and Physiological Effects:
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit antioxidant activity and may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its high purity and stability. However, it is important to note that 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new compound, and further studies are needed to fully understand its biological activity and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as a novel analgesic agent, particularly for the treatment of chronic pain. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully elucidate the mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and to explore its potential as a neuroprotective agent.
Synthesis Methods
The synthesis of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-methyl-3-(pyrazol-4-yl) urea with paraformaldehyde and isopropyl alcohol in the presence of hydrochloric acid. This process results in the formation of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white crystalline solid with a melting point of 218-220°C.
Scientific Research Applications
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit potent anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to alleviate pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic agent.
properties
IUPAC Name |
1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)14-5-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPYEPDBLTPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

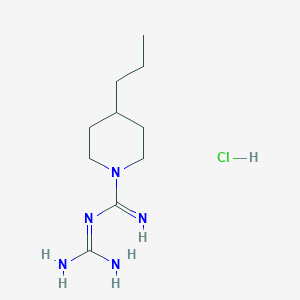
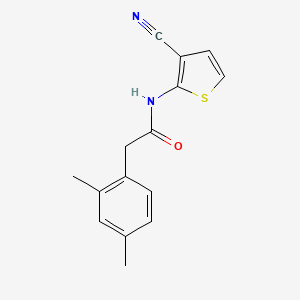
![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)
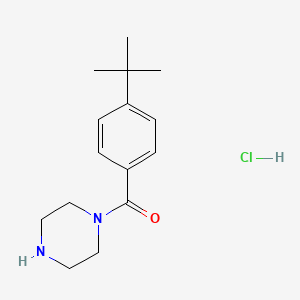

![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)
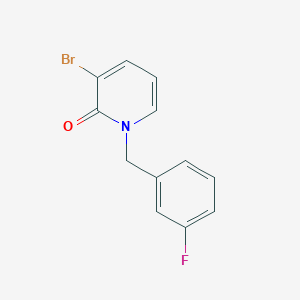
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2360268.png)
